

Ambazone monohydrate molecular formula and weight verification.

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Compound of Interest		
Compound Name:	Ambazone monohydrate	
Cat. No.:	B1667015	Get Quote

Technical Guide: Ambazone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and characterization of **Ambazone monohydrate**. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Core Molecular Data

Ambazone monohydrate is an orally active, membrane-associated antitumor agent that also exhibits antibacterial and weak antiviral properties. The verification of its molecular formula and weight is fundamental for all research and development activities.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₁₃ N ₇ OS	
Molecular Weight	255.30 g/mol	
Anhydrous Molecular Formula	C ₈ H ₁₁ N ₇ S	
Anhydrous Molecular Weight	237.29 g/mol	

Experimental Characterization Protocols



The physicochemical properties of **Ambazone monohydrate** have been elucidated through various analytical techniques. Below are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

X-Ray Powder Diffraction (XRPD)

X-ray Powder Diffraction is a primary technique for determining the crystallographic structure of a solid material. Studies have established that **Ambazone monohydrate** crystallizes in the monoclinic system with a P21/c space group.

Methodology:

- Instrument: Bruker D8 Advance diffractometer (or equivalent) with a Ge(111) monochromator in the incident beam.
- Radiation Source: Cu Kα1 radiation (λ = 1.5406 Å).
- Instrument Settings: 40 kV and 40 mA.
- Sample Preparation: The sample is gently pre-ground in an agate mortar to minimize
 preferred orientation effects and control crystal size. The powder is then mounted on a
 sample holder.
- Data Collection: Measurements are performed at room temperature in a step scan mode.
- Scan Range: 2θ range between 3° and 45°.
- Step Size: 0.01° with a rate of 1 step per second.

Thermal Analysis (DSC/DTA-TGA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis/Thermogravimetry (DTA-TGA) are used to study the thermal behavior of **Ambazone monohydrate**, including its dehydration and decomposition. These analyses have confirmed the loss of water molecules upon heating.

Methodology:



- Sample Preparation: 3-5 mg of the sample is accurately weighed and placed into an aluminum pan. For Ambazone monohydrate, a crimped crucible without a pinhole is recommended, and samples should be stored in a dry atmosphere (0% Relative Humidity) prior to analysis.
- Reference: An empty, hermetically sealed aluminum pan is used as a reference.
- Atmosphere: The experiment is conducted under a nitrogen purge.
- Heating Rate: A heating rate of 10°C per minute is typically applied.
- Temperature Range: The analysis is conducted over a temperature range from room temperature up to 1000°C to observe all thermal events.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups within the **Ambazone monohydrate** molecule by analyzing the absorption of infrared radiation. This technique has been used to observe changes in the stretching vibrations of primary and secondary amines during the dehydration process.

Methodology:

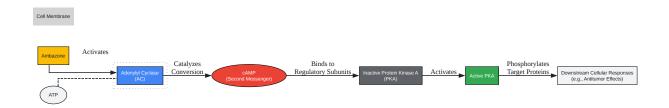
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid Ambazone monohydrate sample is finely ground using an agate mortar and pestle.
 - The ground sample is mixed with about 100-200 mg of dry, IR-transparent potassium bromide (KBr).
 - The mixture is placed into a pellet die, and pressure is applied with a hydraulic press to form a transparent pellet.
- Analysis: The resulting KBr pellet is placed in the sample holder of the FTIR instrument for analysis.



• Data Interpretation: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Proposed Mechanism of Action: Signaling Pathway

Ambazone's antitumor activity is linked to its ability to interfere with membrane-bound nucleotide systems. A key aspect of its mechanism of action is the induction of an overall increase in the cellular content of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages. This suggests an interaction with the cAMP-dependent signaling pathway.



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Caption: Proposed Ambazone mechanism via the cAMP signaling pathway.

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